Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate
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Overview
Description
Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is a chemical compound with the molecular formula C7H6ClNO3.Na. It is a sodium salt of 4-chloro-5-(methoxycarbonyl)pyridin-3-ol, a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate typically involves the chlorination of pyridin-3-ol followed by the introduction of the methoxycarbonyl group. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and methoxycarbonylating agents like methyl chloroformate (MCF).
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyridine compounds.
Scientific Research Applications
Chemistry: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Sodium 4-methoxy-5-(methoxycarbonyl)pyridin-3-olate
Sodium 4-chloro-5-(ethoxycarbonyl)pyridin-3-olate
Sodium 4-bromo-5-(methoxycarbonyl)pyridin-3-olate
This comprehensive overview highlights the significance of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate in scientific research and its potential applications across various fields
Properties
IUPAC Name |
sodium;4-chloro-5-methoxycarbonylpyridin-3-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.Na/c1-12-7(11)4-2-9-3-5(10)6(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLXLGZCQMGADA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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